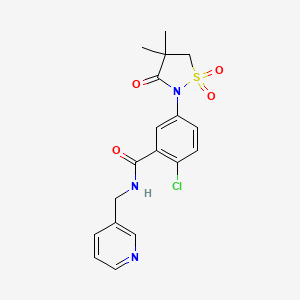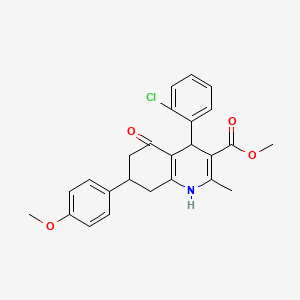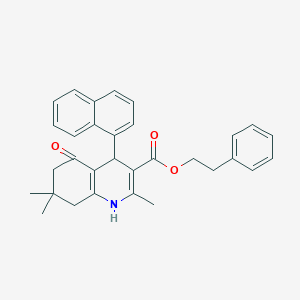![molecular formula C13H12N2 B5112215 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carbonitrile](/img/structure/B5112215.png)
7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carbonitrile (MTIC) is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. MTIC belongs to the class of indole derivatives, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carbonitrile is not fully understood, but it is thought to involve the inhibition of DNA synthesis and the induction of DNA damage. 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carbonitrile has been shown to form adducts with DNA, which can lead to the formation of DNA crosslinks and strand breaks. This ultimately results in cell death and apoptosis.
Biochemical and physiological effects:
7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carbonitrile has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce oxidative stress, alter mitochondrial function, and modulate the expression of various genes involved in cell cycle regulation and apoptosis. In addition, 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carbonitrile has been found to affect the activity of various enzymes involved in DNA repair and synthesis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carbonitrile in lab experiments is its high potency and specificity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell death and for developing new cancer therapies. However, one of the limitations of using 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carbonitrile is its potential toxicity and side effects, which can make it challenging to use in vivo.
Future Directions
There are several future directions for research on 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carbonitrile. One area of interest is the development of new synthetic methods for 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carbonitrile that are more efficient and environmentally friendly. Another area of research is the investigation of the potential use of 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carbonitrile in combination with other cancer therapies, such as chemotherapy and radiation therapy. Furthermore, there is a need for more studies on the safety and toxicity of 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carbonitrile in vivo, as well as its pharmacokinetics and pharmacodynamics. Finally, there is a need for more research on the potential use of 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carbonitrile in other disease areas, such as neurodegenerative disorders and infectious diseases.
Conclusion:
In conclusion, 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carbonitrile is a promising compound with potential therapeutic applications in the field of oncology. Its high potency and specificity against cancer cells make it a valuable tool for studying the mechanisms of cancer cell death and for developing new cancer therapies. However, further research is needed to fully understand its mechanism of action, safety, and potential applications in other disease areas.
Synthesis Methods
7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carbonitrile can be synthesized using various methods, including the Pictet-Spengler reaction, the Fischer indole synthesis, and the Bischler-Napieralski reaction. The most commonly used method for the synthesis of 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carbonitrile is the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone in the presence of an acid catalyst. The yield of 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carbonitrile using this method is typically high, and the reaction can be easily scaled up for industrial production.
Scientific Research Applications
7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carbonitrile has been extensively studied for its potential therapeutic applications, particularly in the field of oncology. It has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carbonitrile has been found to induce apoptosis, inhibit angiogenesis, and enhance the immune response against cancer cells. Furthermore, 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carbonitrile has been investigated for its potential use as a diagnostic tool for cancer detection.
properties
IUPAC Name |
7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c1-8-2-5-12-11(6-8)10-4-3-9(7-14)13(10)15-12/h2,5-6,9,15H,3-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDMOHMEKFGVHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCC3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-[1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B5112136.png)
![N-(1-{1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5112156.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-(4-pentenoyl)-4-piperidinecarboxamide](/img/structure/B5112160.png)
![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5112165.png)
![N-benzyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5112173.png)

![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B5112185.png)
![4-{3-[4-(aminocarbonyl)-1-piperidinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5112199.png)
![ethyl 2-({N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5112202.png)
![ethyl 5-(2H-1,2,3-benzotriazol-2-ylacetyl)-1-benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5112204.png)
![5-[5-(1-benzothien-5-yl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5112207.png)
![1-(3-methylbutyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5112223.png)
